![molecular formula C9H15O4P B14284077 Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate CAS No. 139930-58-8](/img/structure/B14284077.png)
Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate is an organophosphorus compound with a unique structure that includes a cyclopentene ring, a phosphonate group, and a dimethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate typically involves the reaction of cyclopent-1-en-1-yl derivatives with dimethyl phosphonate under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the dimethyl phosphonate, followed by nucleophilic addition to the cyclopent-1-en-1-yl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.
化学反应分析
Types of Reactions
Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as flame retardants and plasticizers.
作用机制
The mechanism of action of Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and as a ligand in coordination chemistry. The cyclopentene ring provides additional stability and reactivity, allowing the compound to participate in various chemical transformations.
相似化合物的比较
Similar Compounds
- Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate
- 2,3-Dimethyl-2-cyclopenten-1-one
- Cyclopent-2-en-1-one, 2,3-dimethyl
Uniqueness
This compound is unique due to its combination of a phosphonate group with a cyclopentene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions or electrophilic centers.
属性
CAS 编号 |
139930-58-8 |
|---|---|
分子式 |
C9H15O4P |
分子量 |
218.19 g/mol |
IUPAC 名称 |
1-(cyclopenten-1-yl)-2-dimethoxyphosphorylethanone |
InChI |
InChI=1S/C9H15O4P/c1-12-14(11,13-2)7-9(10)8-5-3-4-6-8/h5H,3-4,6-7H2,1-2H3 |
InChI 键 |
LIFDLCVMQOMWKS-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(CC(=O)C1=CCCC1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


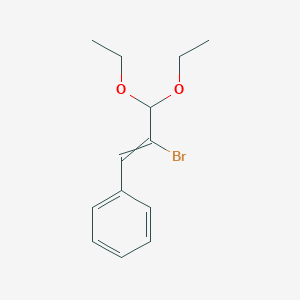

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
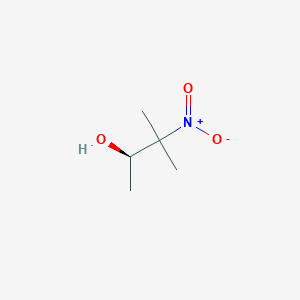
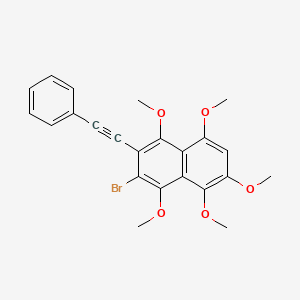
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
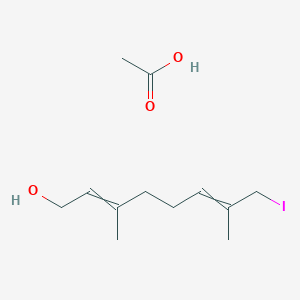
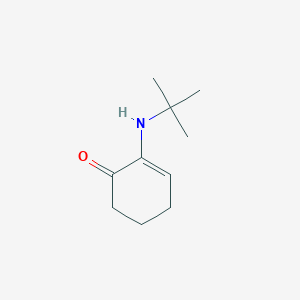
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
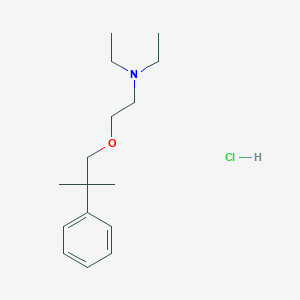


![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
